Cas no 2228924-42-1 (O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine)

O-2-(3-Methoxy-4-nitrophenyl)propylhydroxylamine is a specialized organic compound featuring a hydroxylamine functional group attached to a propyl linker with a methoxy- and nitro-substituted phenyl ring. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring enhances its versatility in electrophilic and nucleophilic transformations. Its hydroxylamine moiety is particularly useful for constructing N–O bonds or serving as a precursor to nitroxides. The compound is typically handled under controlled conditions due to its potential sensitivity.
O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine structure
2228924-42-1 structure
Product name:O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine
CAS No:2228924-42-1
MF:C10H14N2O4
Molecular Weight:226.229162693024
CID:5931769
PubChem ID:165859833

O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine
    • 2228924-42-1
    • O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine
    • EN300-1762841
    • インチ: 1S/C10H14N2O4/c1-7(6-16-11)8-3-4-9(12(13)14)10(5-8)15-2/h3-5,7H,6,11H2,1-2H3
    • InChIKey: UYAWRTNBUCXMNM-UHFFFAOYSA-N
    • SMILES: O(CC(C)C1C=CC(=C(C=1)OC)[N+](=O)[O-])N

計算された属性

  • 精确分子量: 226.09535693g/mol
  • 同位素质量: 226.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 231
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 90.3Ų

O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1762841-0.5g
O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine
2228924-42-1
0.5g
$1289.0 2023-09-20
Enamine
EN300-1762841-1g
O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine
2228924-42-1
1g
$1343.0 2023-09-20
Enamine
EN300-1762841-2.5g
O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine
2228924-42-1
2.5g
$2631.0 2023-09-20
Enamine
EN300-1762841-0.1g
O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine
2228924-42-1
0.1g
$1183.0 2023-09-20
Enamine
EN300-1762841-0.05g
O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine
2228924-42-1
0.05g
$1129.0 2023-09-20
Enamine
EN300-1762841-5g
O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine
2228924-42-1
5g
$3894.0 2023-09-20
Enamine
EN300-1762841-1.0g
O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine
2228924-42-1
1g
$0.0 2023-05-26
Enamine
EN300-1762841-10g
O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine
2228924-42-1
10g
$5774.0 2023-09-20
Enamine
EN300-1762841-0.25g
O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine
2228924-42-1
0.25g
$1235.0 2023-09-20

O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine 関連文献

O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamineに関する追加情報

O-2-(3-Methoxy-4-Nitrophenyl)Propylhydroxylamine: A Comprehensive Overview

The compound with CAS No. 2228924-42-1, commonly referred to as O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a hydroxylamine group with a substituted phenyl ring, making it a versatile building block for various applications.

O-2-(3-Methoxy-4-nitrophenyl)propylhydroxylamine is synthesized through a series of carefully designed reactions that involve the coupling of a hydroxylamine moiety with an aromatic ring substituted with methoxy and nitro groups. The presence of these substituents imparts distinct electronic and steric properties to the molecule, which are critical for its reactivity and functionality. Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents.

One of the most notable aspects of O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine is its role in the construction of heterocyclic compounds. By leveraging its reactive hydroxylamine group, researchers have successfully employed this compound in the formation of various five- and six-membered rings, which are fundamental structural motifs in many drugs and agrochemicals. The ability to form such rings efficiently has positioned this compound as a valuable tool in modern organic synthesis.

In addition to its synthetic applications, O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine has also been explored for its potential in catalytic processes. Recent advancements in asymmetric catalysis have demonstrated that this compound can serve as a ligand or precursor in enantioselective reactions, enabling the production of chiral molecules with high enantiomeric excess. This property is particularly appealing in the pharmaceutical industry, where the demand for enantiopure compounds continues to grow.

The structural versatility of O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine extends to its application in materials science. Researchers have investigated its use as a precursor for the synthesis of advanced materials, such as polymers and nanoparticles. The incorporation of this compound into polymeric systems has been shown to enhance mechanical properties and thermal stability, making it a promising candidate for high-performance materials.

From an environmental perspective, understanding the behavior and fate of O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine in various ecosystems is crucial. Recent toxicological studies have focused on assessing its potential impact on aquatic life and soil microorganisms. These studies have provided valuable insights into its biodegradation pathways and have informed strategies for minimizing environmental risks associated with its use.

In conclusion, O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine (CAS No. 2228924-42-1) stands out as a multifaceted compound with applications spanning organic synthesis, pharmacology, catalysis, and materials science. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in advancing modern chemistry and related disciplines.

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